Propylthiotriazole

Description

Properties

Molecular Formula |

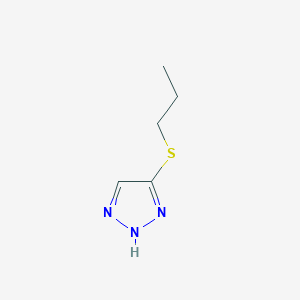

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-propylsulfanyl-2H-triazole |

InChI |

InChI=1S/C5H9N3S/c1-2-3-9-5-4-6-8-7-5/h4H,2-3H2,1H3,(H,6,7,8) |

InChI Key |

XZLUHSSJBLSHNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NNN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2)

- Structure : A triazole ring with a pyridyl group at position 5 and a thiol (-SH) group at position 3.

- Molecular Weight : 178.21 g/mol.

- Safety: No hazard classification is available, but first-aid measures recommend consulting a physician upon exposure .

- Key Difference vs. Propylthiotriazole : The pyridyl substituent and thiol group may enhance metal-binding capacity compared to this compound’s propylthio group, which likely improves hydrophobicity.

Prothioconazole (CAS 178928-70-6)

- Structure : A triazole fungicide with a thioether (-S-) linkage and a chlorinated aromatic ring.

- Applications : Broad-spectrum agricultural fungicide.

- Safety : Requires immediate medical consultation upon exposure, indicating higher toxicity compared to other triazoles .

- Key Difference vs. This compound : Prothioconazole’s chlorinated aromatic group and fungicidal activity contrast with this compound’s simpler alkyl chain, which may prioritize industrial over agricultural use.

2-Propionylthiazole

- Structure : A thiazole ring (5-membered with sulfur and nitrogen) with a propionyl (-CO-CH₂CH₃) group.

- Applications : Used in flavor/fragrance industries due to its aromatic properties.

- Supplier Data : Highlighted for use in pharmaceuticals and personal care products .

- Key Difference vs. This compound: The thiazole core and carbonyl group differentiate its reactivity and applications (e.g., flavorants vs.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound | Core Structure | Functional Group | Molecular Weight (g/mol) | CAS Number | Primary Applications |

|---|---|---|---|---|---|

| This compound (Inferred) | 1,2,4-Triazole | Propylthio (-S-CH₂CH₂CH₃) | ~157* | N/A | Industrial/Pharmaceutical |

| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole | Thiol (-SH), Pyridyl | 178.21 | 32362-88-2 | Coordination Chemistry |

| Prothioconazole | 1,2,4-Triazole | Thioether (-S-), Chlorinated Aromatic | 344.25 | 178928-70-6 | Agricultural Fungicide |

| 2-Propionylthiazole | Thiazole | Propionyl (-CO-CH₂CH₃) | ~141* | N/A | Flavor/Fragrance |

*Calculated based on inferred structure.

Research Findings and Methodological Insights

- Analytical Methods : High-performance liquid chromatography (HPLC), as validated for Pioglitazone-related substances , could be adapted for this compound purity testing due to structural similarities among triazoles.

- Safety Profiles : Prothioconazole’s stringent safety protocols suggest triazole derivatives with complex substituents require careful handling, whereas simpler analogs like 5-(3-Pyridyl)-triazole-thiol may pose lower risks .

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

Q. Table 2: Steps for Resolving Data Contradictions

| Step | Action | Tools/Considerations |

|---|---|---|

| Literature Review | Identify variables affecting outcomes | PRISMA guidelines |

| Replication | Standardize assay conditions | Control solvents, cell lines |

| Mechanistic Test | Confirm target engagement | CRISPR-Cas9, SPR assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.